2-[(4-Fluorophenyl)carbonyl]hydrazinecarboxamide
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Overview
Description
2-[(4-Fluorophenyl)carbonyl]hydrazinecarboxamide is an organic compound characterized by the presence of a fluorophenyl group attached to a carbonyl group, which is further linked to a hydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)carbonyl]hydrazinecarboxamide typically involves the reaction of 4-fluorobenzoyl chloride with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)carbonyl]hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(4-Fluorophenyl)carbonyl]hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)carbonyl]hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Semicarbazide: A related compound with similar structural features but different functional groups.
Hydrazinecarboxamide derivatives: Compounds with variations in the substituents attached to the hydrazinecarboxamide moiety.
Uniqueness
2-[(4-Fluorophenyl)carbonyl]hydrazinecarboxamide is unique due to the presence of the fluorophenyl group, which imparts specific chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
CAS No. |
732249-71-7 |
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Molecular Formula |
C8H8FN3O2 |
Molecular Weight |
197.17 g/mol |
IUPAC Name |
[(4-fluorobenzoyl)amino]urea |
InChI |
InChI=1S/C8H8FN3O2/c9-6-3-1-5(2-4-6)7(13)11-12-8(10)14/h1-4H,(H,11,13)(H3,10,12,14) |
InChI Key |
PYBNZDVGGSPLII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)N)F |
Origin of Product |
United States |
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